

An In-depth Technical Guide to 8-Chlorochroman: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 8-Chlorochroman

CAS No.: 3722-69-8

Cat. No.: B1504297

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This guide provides a comprehensive technical overview of **8-Chlorochroman**, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and spectroscopy, this document details the molecule's structural features, physicochemical properties, a plausible synthetic route, and its prospective applications for researchers, scientists, and drug development professionals.

Introduction: The Chroman Scaffold and the Influence of Halogenation

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its unique bicyclic structure, combining a dihydropyran ring with a benzene ring, provides a rigid, three-dimensional architecture that is amenable to functionalization. The introduction of a chlorine atom at the 8-position of the chroman ring, yielding **8-Chlorochroman**, significantly modulates the molecule's electronic and lipophilic properties. This strategic halogenation can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles, making **8-Chlorochroman** an attractive starting material for the synthesis of novel therapeutic agents.[2][3]

Physicochemical and Structural Properties

8-Chlorochroman is a colorless to light yellow liquid at room temperature. Its core identity and key physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	8-chloro-3,4-dihydro-2H-chromene	[4]
Synonyms	8-chlorobenzopyran, 8-Chlorobenzodihydropyran	[4]
CAS Number	3722-69-8	[4]
Molecular Formula	C ₉ H ₉ ClO	[4]
Molecular Weight	168.62 g/mol	[4]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	93 °C (at 20 Torr)	[4]
Density	1.210 ± 0.06 g/cm ³ (Predicted)	[4]
Storage	Sealed in a dry place at room temperature	[4]

Chemical Structure

The structure of **8-Chlorochroman** consists of a benzene ring fused to a dihydropyran ring, with a chlorine atom substituted at the C8 position of the aromatic ring.

Caption: Chemical structure of **8-Chlorochroman**.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **8-Chlorochroman** are not widely published, its structure allows for a robust prediction of its key spectroscopic features. This analysis is crucial for identity confirmation and quality control during and after synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

- Aromatic Protons (δ 6.8-7.2 ppm): The three protons on the chlorinated benzene ring will appear in this region. The proton at C7 (ortho to the oxygen) will likely be the most downfield, split into a doublet by the C6 proton. The C5 proton (ortho to the chloro group) would also be a doublet, and the C6 proton would be a triplet (or doublet of doublets).
- Methylene Protons (δ 4.2-4.4 ppm, -OCH₂-): The two protons on C2, adjacent to the oxygen atom, are expected to appear as a triplet, shifted downfield due to the deshielding effect of the oxygen.
- Methylene Protons (δ 2.8-3.0 ppm, Ar-CH₂-): The two protons on C4, adjacent to the aromatic ring, should appear as a triplet.
- Methylene Protons (δ 1.9-2.2 ppm, -CH₂-): The central methylene protons on C3 are expected to be a multiplet (specifically a pentet or triplet of triplets) due to coupling with the protons on C2 and C4.[\[5\]](#)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, with nine distinct signals anticipated.

- Aromatic Carbons (δ 115-155 ppm): Six signals are expected in this region. The carbon bearing the oxygen (C8a) will be significantly downfield (~154 ppm), as will the carbon bearing the chlorine atom (C8, ~120-125 ppm). The other four aromatic carbons will resonate within the typical aromatic range.[\[6\]](#)[\[7\]](#)
- Aliphatic Carbons (δ 20-70 ppm): Three signals corresponding to the saturated portion of the molecule are expected. The C2 carbon, bonded to oxygen, will be the most downfield of this group (~65-70 ppm). The C4 and C3 carbons will appear further upfield (~20-30 ppm).[\[8\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present.

- C-H Aromatic Stretch ($3000-3100\text{ cm}^{-1}$): A sharp, medium-intensity absorption in this region indicates the C-H bonds of the benzene ring.[9]
- C-H Aliphatic Stretch ($2850-2960\text{ cm}^{-1}$): Strong, sharp absorptions corresponding to the C-H bonds of the methylene groups in the dihydropyran ring will be prominent.[9]
- C=C Aromatic Stretch ($1450-1600\text{ cm}^{-1}$): Several sharp, medium-to-weak absorptions in this region are characteristic of the benzene ring.
- C-O Ether Stretch ($1200-1260\text{ cm}^{-1}$): A strong, characteristic absorption for the aryl-alkyl ether linkage will be observed.
- C-Cl Stretch ($700-800\text{ cm}^{-1}$): A medium-to-strong absorption in the fingerprint region will indicate the presence of the carbon-chlorine bond.

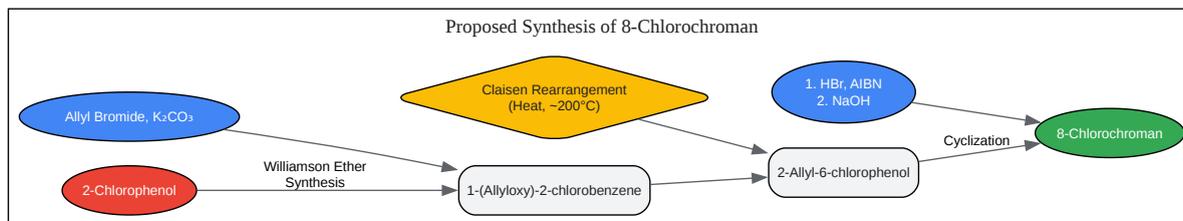
Mass Spectrometry (MS)

Mass spectrometry is a key tool for confirming the molecular weight and elemental composition.

- Molecular Ion Peak (M^+): The spectrum will show a molecular ion peak at $m/z = 168$.
- Isotope Peak ($M+2$): A crucial feature for chlorine-containing compounds is the presence of an $M+2$ peak. Due to the natural abundance of the ^{35}Cl (75.8%) and ^{37}Cl (24.2%) isotopes, a second peak at $m/z = 170$ will be observed. The intensity ratio of the M^+ to the $M+2$ peak will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.[10]

Synthesis and Reactivity

A plausible and efficient synthetic route to **8-Chlorochroman** can be designed starting from commercially available 2-chlorophenol. The strategy involves an initial ortho-alkylation followed by an intramolecular cyclization.



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Caption: Proposed synthetic pathway for **8-Chlorochroman**.

Step-by-Step Synthetic Protocol (Illustrative)

Step 1: Williamson Ether Synthesis to form 1-(Allyloxy)-2-chlorobenzene

- To a solution of 2-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) as a base.
- Stir the mixture at room temperature for 30 minutes.
- Add allyl bromide (1.1 eq) dropwise to the suspension.
- Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
- After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to yield 1-(allyloxy)-2-chlorobenzene.

Step 2: Claisen Rearrangement to form 2-Allyl-6-chlorophenol

- Heat the 1-(allyloxy)-2-chlorobenzene obtained from Step 1 neat (without solvent) to approximately 200 °C in a sealed tube or under an inert atmosphere.

- The rearrangement is thermally induced and typically proceeds to completion within a few hours. Monitor by GC-MS if possible.
- The ortho-rearrangement is sterically hindered by the chlorine atom, so the reaction will exclusively yield the para-rearranged product, which upon tautomerization gives 2-allyl-6-chlorophenol.
- Cool the reaction and purify the resulting phenol by vacuum distillation or column chromatography.

Step 3: Intramolecular Cyclization to form **8-Chlorochroman**

- Dissolve 2-allyl-6-chlorophenol (1.0 eq) in a non-polar solvent like toluene.
- Add a catalytic amount of a radical initiator such as AIBN.
- Bubble HBr gas through the solution or use a solution of HBr in acetic acid. This initiates an anti-Markovnikov addition across the double bond, forming a terminal bromide.
- Upon gentle heating or addition of a base (like NaOH), the phenoxide formed will undergo an intramolecular Williamson ether synthesis (SN2 reaction) to displace the bromide and form the dihydropyran ring.
- After the reaction is complete, perform an aqueous workup, extract with an organic solvent, and dry.
- Purify the final product, **8-Chlorochroman**, by vacuum distillation to obtain a colorless to pale yellow liquid.

Reactivity Insights

The reactivity of **8-Chlorochroman** is dictated by its two main components: the electron-rich aromatic ring and the dihydropyran ring.

- **Electrophilic Aromatic Substitution:** The aromatic ring is activated by the ether oxygen but deactivated by the chlorine atom. Electrophilic substitution reactions (e.g., nitration, acylation) would likely occur at the C5 or C7 positions, directed by the activating oxygen group.^[11]

- Reactions at the Benzylic Position (C4): The C4 position is benzylic and can be susceptible to radical halogenation or oxidation under appropriate conditions.
- Ring Opening: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., strong Lewis acids or HBr/HI).

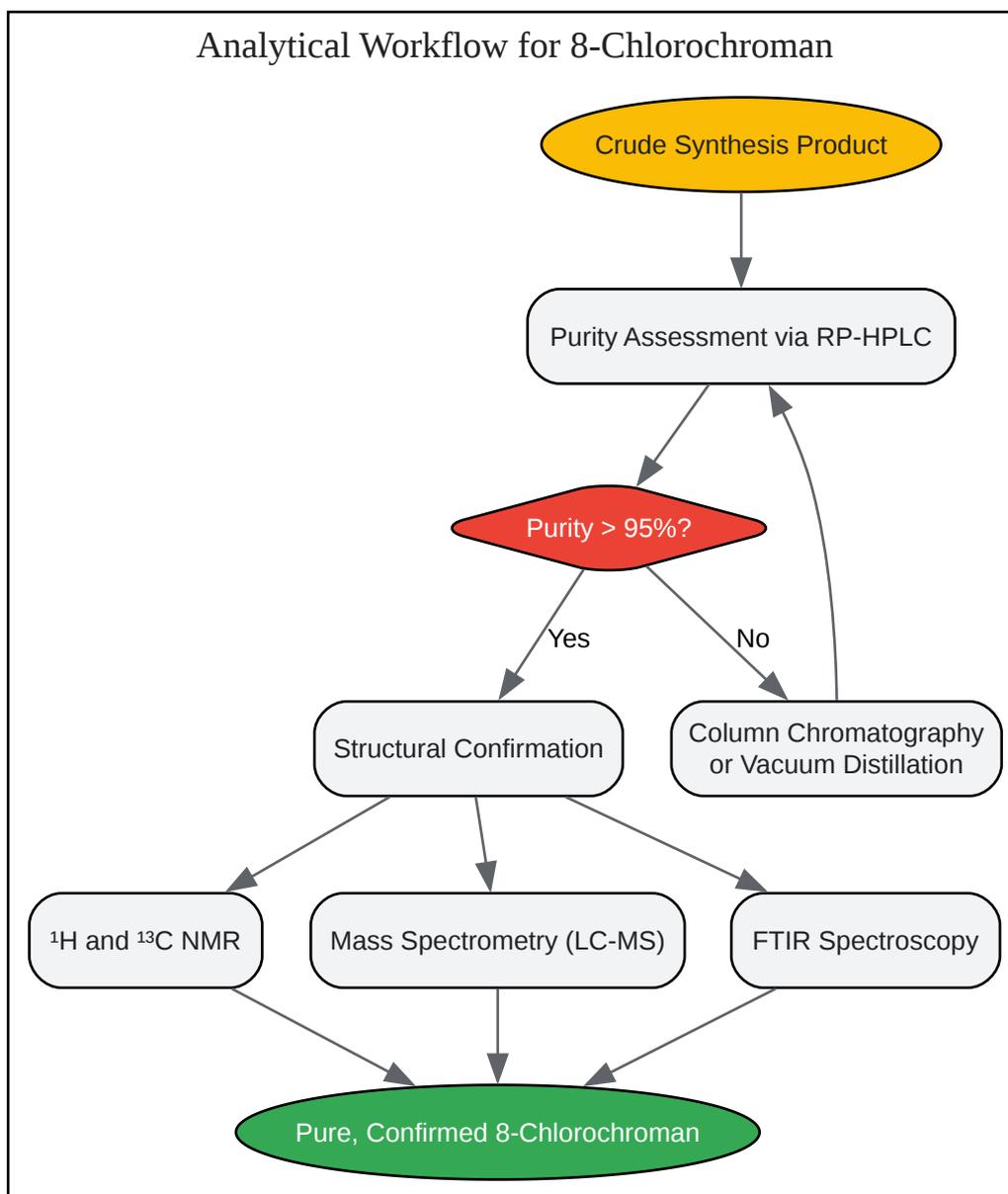
Potential Applications in Research and Drug Development

The chroman scaffold is a cornerstone in the development of various therapeutic agents. The introduction of a chlorine atom at the C8 position makes **8-Chlorochroman** a valuable intermediate for creating analogues with potentially enhanced pharmacological profiles.

- CNS Agents: Chroman derivatives have been explored for their activity on the central nervous system. **8-Chlorochroman** could serve as a precursor for novel antidepressants or anti-Parkinson's agents.
- Antimicrobial Agents: Halogenated flavonoids and related heterocyclic compounds have shown promising antimicrobial properties.^[12] Derivatives of **8-Chlorochroman** could be synthesized and screened for antibacterial and antifungal activity.
- Enzyme Inhibitors: The chroman structure is present in inhibitors of various enzymes. For instance, substituted chroman-4-ones have been identified as potent and selective SIRT2 inhibitors.^[13] **8-Chlorochroman** provides a starting point for synthesizing libraries of compounds for screening against various enzymatic targets.
- Anticancer Research: Many anticancer agents incorporate chlorinated heterocyclic systems.^[2] The unique stereoelectronic properties imparted by the chlorine atom in **8-Chlorochroman** could be leveraged to design novel compounds with cytotoxic activity against cancer cell lines.

Analytical Workflow and Quality Control

Ensuring the purity and identity of **8-Chlorochroman** is paramount for its use in synthesis and biological screening. A standard analytical workflow would involve chromatographic separation followed by spectroscopic confirmation.



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Caption: A typical workflow for the purification and analysis of **8-Chlorochroman**.

Protocol: Purity Assessment by Reverse-Phase HPLC

- Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

- Sample Preparation: Dissolve a small amount of **8-Chlorochroman** in acetonitrile to a final concentration of 1 mg/mL.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detection: UV at 254 nm.
 - Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Analysis: The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Safety and Handling

8-Chlorochroman is an irritant and should be handled with appropriate personal protective equipment (PPE).

- Hazard Statements:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

- Handling: Work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

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